6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one
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Overview
Description
6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a phthalazine derivative followed by chloromethylation and fluorination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of halogen atoms may enhance its ability to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
6-Bromo-4-(chloromethyl)-5-fluorophthalazin-1(2H)-one can be compared with other similar compounds, such as:
- 6-Bromo-4-chloro-2-methylquinoline
- 6-Bromo-4-chloroquinoline
These compounds share structural similarities but differ in their specific substituents and overall chemical properties. The unique combination of bromine, chlorine, and fluorine in this compound distinguishes it from these related compounds and may confer distinct reactivity and applications.
Properties
Molecular Formula |
C9H5BrClFN2O |
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Molecular Weight |
291.50 g/mol |
IUPAC Name |
6-bromo-4-(chloromethyl)-5-fluoro-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H5BrClFN2O/c10-5-2-1-4-7(8(5)12)6(3-11)13-14-9(4)15/h1-2H,3H2,(H,14,15) |
InChI Key |
YGAHTZPVACGLKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NN=C2CCl)F)Br |
Origin of Product |
United States |
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